

Application Notes and Protocols for the Total Synthesis of Viridiol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiol is a naturally occurring furanosteroid produced by the fungus Gliocladium virens. It belongs to a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. Notably, viridiol and its structural relatives, such as viridin and wortmannin, have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various human cancers. This inhibitory action positions viridiol as a promising scaffold for the development of novel anticancer agents. This document provides a detailed methodology for the total synthesis of (-)-viridiol, based on the asymmetric synthesis reported by Gao et al., offering a scalable approach for its preparation for further biological investigation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of (-)-viridiol.

Table 1: Reagents and Yields for the Synthesis of Key Intermediates



98
95
35
92
65 (2 steps)
98
30
95
68
92 92 93 95 95



10	20	Dess- Martin periodinan e	CH ₂ Cl ₂	0	1	85
11	S8	L-proline, HCHO	DMSO	80	3	75
12	21	Pd(OAc)2, O2	DMSO	100	12	52
13	10	NaBH₄	CH2Cl2/Et OH	-10	0.5	79
14	(-)-Viridiol (4)	Dowex 50W-X8	Acetone/M eOH	rt	1	91

Experimental Protocols

This section provides detailed methodologies for the key steps in the total synthesis of (-)-viridiol.

Protocol 1: Synthesis of Unsaturated Ester (S3)

- To a solution of L-(+)-ribose (10.0 g, 66.6 mmol) in acetone (100 mL) at room temperature, add 2,2-dimethoxypropane (16.4 mL, 133.2 mmol) and p-toluenesulfonic acid monohydrate (1.27 g, 6.66 mmol).
- Stir the mixture for 2 hours.
- Quench the reaction with triethylamine and concentrate under reduced pressure. The
 residue is purified by flash chromatography to afford intermediate S1.
- Dissolve S1 in a mixture of THF (150 mL) and H2O (50 mL) and cool to 0 °C.
- Add NaHCO₃ (11.2 g, 133.2 mmol) followed by portion-wise addition of NaIO₄ (28.5 g, 133.2 mmol).
- Allow the reaction to warm to room temperature and stir for 2 hours.



- Filter the reaction mixture through a pad of Celite and extract the filtrate with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude aldehyde S2.
- To a solution of crude S2 in toluene (150 mL), add (carbethoxymethylene)triphenylphosphorane (27.8 g, 79.9 mmol).
- Heat the mixture to 110 °C and stir for 12 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield unsaturated ester S3 as a colorless oil.

Protocol 2: Intramolecular [3+2] Cycloaddition to form Isoxazoline (14)

- To a solution of allylic alcohol 15 (5.0 g, 21.7 mmol) in a mixture of ethanol (100 mL) and H₂O (20 mL) at 0 °C, add NH₂OH·HCl (3.0 g, 43.4 mmol) and NaHCO₃ (3.6 g, 43.4 mmol).
- Stir the mixture for 30 minutes, then add a solution of Chloramine-T (5.4 g, 23.9 mmol) in H₂O (20 mL) dropwise.
- Stir the reaction at 0 °C for 1 hour.
- Extract the mixture with CH2Cl2.
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
- Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 5:1) to afford isoxazoline 14.

Protocol 3: Co-catalyzed Metal-Hydride H Atom Transfer (MHAT) Radical Cyclization to form the Steroid Skeleton (11)

• To a solution of the coupling product 12 (1.0 g, 1.3 mmol) in acetone (25 mL), add Co(salen) (84 mg, 0.13 mmol) and PhSiH₃ (0.2 mL, 1.6 mmol).



- Stir the mixture at 35 °C for 12 hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 8:1) to yield the cyclized product 11.

Protocol 4: Final Deprotection to Yield (-)-Viridiol (4)

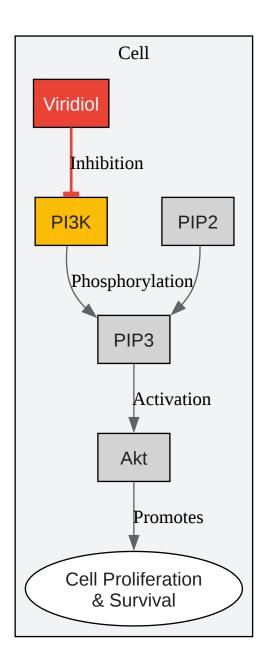
- To a solution of intermediate 10 (100 mg, 0.22 mmol) in a 1:1 mixture of acetone and methanol (4 mL), add Dowex 50W-X8 resin (50 mg).
- Stir the suspension at room temperature for 1 hour.
- Filter the mixture and wash the resin with methanol.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash chromatography (CH₂Cl₂/methanol = 20:1) to afford (-)-**viridiol** (4) as a white solid.

Visualizations

Diagram 1: Total Synthesis Workflow of (-)-Viridiol







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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
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